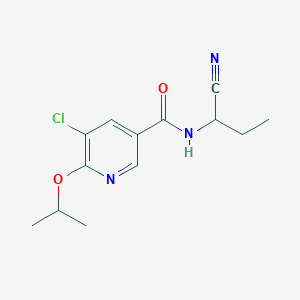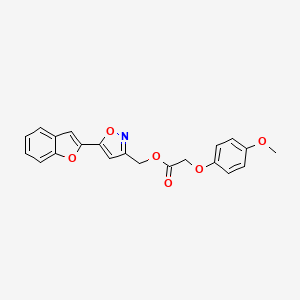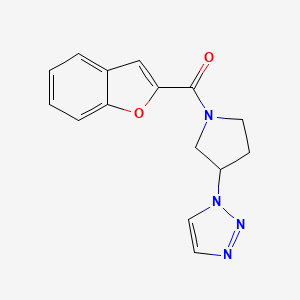
3-naphthalen-2-yl-N'-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-naphthalen-2-yl-N'-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide, also known as NI-57, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NI-57 is a heterocyclic compound that contains a pyrazole ring and an indole ring, which are known to possess various biological activities.
Aplicaciones Científicas De Investigación
Anticancer Potential
Several studies have synthesized compounds structurally related to "3-naphthalen-2-yl-N'-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide" to evaluate their anticancer activities. For instance, compounds derived from reactions involving naphthalene and pyrazole moieties have been assessed for their ability to inhibit cancer cell growth. These compounds have shown varying degrees of effectiveness against different cancer cell lines, highlighting the potential of naphthalene-pyrazole hybrids as chemotherapeutic agents (Gouhar & Raafat, 2015), (Salahuddin et al., 2014), (Lee et al., 2016).
Chemosensing Applications
Compounds with naphthalene and pyrazole components have been developed as fluorescent sensors for detecting metal ions, which is crucial for biological and environmental monitoring. For example, a fluorescent sensor based on a naphthalene group and a pyrazole carbohydrazide unit demonstrated high selectivity and sensitivity for Zn2+ and Mg2+ ions, indicating its utility in tracking these ions in human cells (Dhara et al., 2016). Similarly, a napthelene–pyrazol conjugate was shown to selectively sense Al(III) ions, suggesting its application as a biomarker in aqueous solutions (Mukherjee et al., 2014).
Anticonvulsant and Antimicrobial Activities
New derivatives incorporating the naphthalene and pyrazole scaffolds have been investigated for their anticonvulsant and antimicrobial properties. Studies report the synthesis of compounds exhibiting significant activity in seizure models and against various microbial strains, underscoring the therapeutic potential of these chemical frameworks (Bhandari et al., 2013), (Azarifar & Shaebanzadeh, 2002).
Propiedades
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c28-21(27-26-20-16-7-3-4-8-17(16)23-22(20)29)19-12-18(24-25-19)15-10-9-13-5-1-2-6-14(13)11-15/h1-12,23,29H,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPAWZZWXMRAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)

![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2394833.png)

![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)

![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)


![N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2394845.png)
![4-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2394848.png)